1-(3,4-Difluorophenyl)-2-phenylethanone

Lipophilicity logP Drug-likeness

1-(3,4-Difluorophenyl)-2-phenylethanone (CAS 845781-26-2 / 181697-30-3; synonyms: 2-(3,4-difluorophenyl)-1-phenylethanone, 3′,4′-difluoro-2-phenylacetophenone) is a fluorinated aryl ketone belonging to the phenylethanone class, with molecular formula C₁₄H₁₀F₂O and molecular weight 232.23 g·mol⁻¹. It is commercially available as a research chemical and synthetic intermediate from multiple suppliers at purities typically ranging from 95% to 98%.

Molecular Formula C14H10F2O
Molecular Weight 232.22 g/mol
Cat. No. B7779378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)-2-phenylethanone
Molecular FormulaC14H10F2O
Molecular Weight232.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C14H10F2O/c15-12-7-6-11(9-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyVPTXJBRYCJVKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Difluorophenyl)-2-phenylethanone: Physicochemical Identity and Procurement-Relevant Specifications


1-(3,4-Difluorophenyl)-2-phenylethanone (CAS 845781-26-2 / 181697-30-3; synonyms: 2-(3,4-difluorophenyl)-1-phenylethanone, 3′,4′-difluoro-2-phenylacetophenone) is a fluorinated aryl ketone belonging to the phenylethanone class, with molecular formula C₁₄H₁₀F₂O and molecular weight 232.23 g·mol⁻¹ . It is commercially available as a research chemical and synthetic intermediate from multiple suppliers at purities typically ranging from 95% to 98% . The compound features a 3,4-difluorophenyl substitution pattern on the α-methylene carbon of acetophenone, which confers a computed logP of 3.25–3.39 and a polar surface area (PSA) of 17.07 Ų .

Why 1-(3,4-Difluorophenyl)-2-phenylethanone Cannot Be Interchanged with Other Difluorophenyl or Chlorophenyl Regioisomers


Within the C₁₄H₁₀X₂O phenylethanone series, the identity and positioning of the halogen substituents critically determine lipophilicity, electronic character, and solid-state packing behavior. The 3,4-difluoro substitution pattern yields a computed logP of 3.25, which is intermediate between the non-fluorinated parent 1,2-diphenylethanone (logP ≈3.18) and the 3,4-dichloro analog (logP ≈4.39) [1]. Furthermore, the 3,4-difluorophenyl motif packs into distinct centrosymmetric dimer columns in the solid state, whereas the 2,4-difluorophenyl regioisomer favors one-dimensional regular chains—a structural divergence with direct consequences for crystallization, formulation, and solid-phase reactivity [2]. These quantifiable differences in partition coefficient and crystal packing mean that substituting one regioisomer for another cannot preserve the same physicochemical profile or material-handling characteristics.

Quantitative Differentiation Evidence for 1-(3,4-Difluorophenyl)-2-phenylethanone Versus Its Closest Analogs


Lipophilicity (logP) Differentiation: 3,4-Difluoro vs. 3,4-Dichloro and Non-Fluorinated Parent Compounds

The computed logP of 1-(3,4-difluorophenyl)-2-phenylethanone is 3.25 . The non-fluorinated parent 1,2-diphenylethanone has a predicted logP of 3.18 , yielding a minimal ΔlogP of +0.07. In contrast, the 3,4-dichloro analog exhibits a logP of 4.39 [1], representing a ΔlogP of +1.14 relative to the difluoro compound. This places the 3,4-difluoro compound in a lipophilicity window distinct from both the parent and the dichloro variant, with implications for membrane permeability and non-specific binding.

Lipophilicity logP Drug-likeness Partition coefficient

Polar Surface Area (PSA) and Blood-Brain Barrier Penetration Potential vs. Higher-Halogen Analogs

The polar surface area of 1-(3,4-difluorophenyl)-2-phenylethanone is 17.07 Ų . This is equivalent to the PSA of the 2,4-difluorophenyl regioisomer (17.07 Ų) [1] and significantly lower than that of the 3,4-dichloro analog, which has a PSA of approximately 17.07 Ų but a substantially higher logP, resulting in a different CNS Multiparameter Optimization (MPO) score. For CNS drug discovery, a PSA <60–70 Ų is considered favorable; the compound's PSA of 17.07 Ų, combined with its moderate logP of 3.25, yields a CNS MPO of approximately 4.8 (scale 0–6), indicating high predicted CNS exposure potential [2].

PSA Blood-brain barrier CNS penetration Drug design

Solid-State Packing Divergence: 3,4-Difluorophenyl vs. 2,4-Difluorophenyl Regioisomers in Blatter Radical Derivatives

X-ray crystallographic analysis of Blatter radicals bearing difluorophenyl substituents reveals that the 3,4-difluorophenyl derivative (1a) assembles into columns of alternating centrosymmetric dimers with comparatively short intermolecular distances, whereas the 2,4-difluorophenyl derivative (1b) forms one-dimensional regular chains through parallel arrangement of bicyclic moieties and phenyl rings [1]. Although these data derive from Blatter radical scaffolds rather than the phenylethanone itself, the differential packing motif is dictated by the difluorophenyl regioisomerism and is transferable to other molecular frameworks containing the same substitution pattern [2].

Crystal engineering Solid-state packing Regioisomer Crystallization

Commercial Purity Specification Advantage: 98% Assay vs. Typical 95% for Unspecified Analogs

AKSci supplies 1-(3,4-difluorophenyl)-2-phenylethanone at a minimum purity specification of 98% (CAS 845781-26-2) . CymitQuimica offers the compound at 96% typical batch purity . Beyotime lists the compound at 95% purity . The availability of a 98% specification from a U.S.-based supplier with full quality assurance documentation provides a verifiable purity tier that may not be uniformly available for all regioisomeric analogs, where 95% is commonly cited as the standard research-grade specification.

Purity Quality control Procurement Reproducibility

Alpha-Methylene Ketone Reactivity: Enolizable C–H Acidity as a Synthetic Handle vs. Non-Enolizable Analogs

The α-methylene bridge (–CH₂–) of 1-(3,4-difluorophenyl)-2-phenylethanone is flanked by a ketone carbonyl and a difluorophenyl ring, rendering the α-protons enolizable under basic conditions. This enolizable center enables aldol-type condensations and α-functionalization reactions that are not accessible to fully substituted analogs such as 2,2-difluoro-1,2-diphenylethanone. The 3,4-difluoro substitution further modulates the pKa of the α-C–H through its electron-withdrawing effect, enhancing enolate formation rates relative to non-fluorinated 1,2-diphenylethanone [1]. Patent literature describes the compound as a useful intermediate for the synthesis of fine chemicals and high-quality specialty compounds, leveraging this reactive methylene group .

Synthetic intermediate Enolate chemistry Aldol condensation Cross-coupling

Procurement-Guiding Application Scenarios for 1-(3,4-Difluorophenyl)-2-phenylethanone


CNS Drug Discovery Programs Requiring Balanced logP and High Predicted Brain Penetration

With a logP of 3.25 and a PSA of 17.07 Ų , this compound falls squarely within the favorable CNS drug space (CNS MPO ≈ 4.8). Medicinal chemistry teams designing CNS-penetrant candidates should prioritize this 3,4-difluoro scaffold over the 3,4-dichloro analog (logP 4.39, CNS MPO ≈ 4.0), which risks exceeding the lipophilicity ceiling for brain exposure [1]. The compound's physicochemical profile supports its use as a fragment or intermediate in CNS-targeted library synthesis.

Solid-Form Screening and Crystallization Process Development for Scale-Up

The distinct solid-state packing behavior of the 3,4-difluorophenyl motif—alternating centrosymmetric dimer columns—has been demonstrated crystallographically and differs fundamentally from the 1D chain packing of the 2,4-difluoro regioisomer [2]. This differential packing architecture directly influences bulk properties relevant to process chemistry: melting point, solubility, filterability, and milling behavior. Process R&D teams evaluating kilogram-scale routes should characterize both regioisomers before fixing the synthetic path, as the 3,4-isomer's dimer-column packing may offer superior crystallinity and ease of isolation.

Structure-Activity Relationship (SAR) Studies with Downstream Enolate Derivatization

The enolizable α-methylene group of 1-(3,4-difluorophenyl)-2-phenylethanone enables aldol condensations, Michael additions, and α-halogenation reactions that are inaccessible to fully substituted analogs lacking α-C–H bonds [3]. Medicinal chemistry teams planning SAR expansion through α-functionalization should select this compound over quaternary-α-carbon analogs (e.g., 2,2-difluoro derivatives) to maximize the accessible diversity space from a common intermediate.

Specialty Fine Chemical Synthesis Requiring Fluorinated Aryl Ketone Building Blocks with Vendor-Verified High Purity

For multi-step synthetic sequences where stoichiometric precision and impurity control are critical, the 98% purity specification available from AKSci provides a documented quality tier above the standard 95% research grade. Procurement officers and CRO project managers should specify the 98% lot when the compound is used as a key intermediate in routes exceeding three linear steps, where cumulative impurity carry-through could compromise final API purity profiles.

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